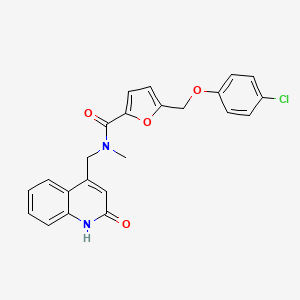

5-((4-chlorophenoxy)methyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4/c1-26(13-15-12-22(27)25-20-5-3-2-4-19(15)20)23(28)21-11-10-18(30-21)14-29-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOXJQLBXVIHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-chlorophenoxy)methyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide, with CAS number 903851-19-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C23H19ClN2O4, with a molecular weight of 422.9 g/mol. The structure features a furan ring, a chlorophenoxy group, and a hydroxyquinoline moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 903851-19-4 |

| Molecular Formula | C23H19ClN2O4 |

| Molecular Weight | 422.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Inhibition Studies

Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes. For instance, derivatives related to quinoline have shown significant inhibition against the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Although specific IC50 values for this compound are not yet available, analogs have demonstrated IC50 values in the low micromolar range .

Biological Activity

Anticancer Properties :

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. The presence of the hydroxyquinoline moiety in our compound suggests it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity :

The structural components of the compound indicate potential antiviral activity. Similar compounds have been shown to inhibit viral replication by targeting viral proteases or polymerases .

Case Studies and Research Findings

- Antiviral Screening : A study involving derivatives of quinoline demonstrated their effectiveness against SARS-CoV-2 Mpro with promising results regarding cytotoxicity and selectivity . While specific data on our compound is lacking, its structural similarity suggests it may exhibit similar antiviral properties.

- Cytotoxicity Assessments : In vitro studies on related compounds have shown low cytotoxicity at concentrations exceeding 100 μM in Vero and MDCK cell lines. This suggests a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the furan and quinoline moieties can significantly alter biological activity, emphasizing the importance of these functional groups in enhancing potency and selectivity against target enzymes .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-((4-chlorophenoxy)methyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide exhibit significant anticancer activity. For instance, derivatives containing the quinoline scaffold have shown promising results in inhibiting tumor cell proliferation. A study reported that similar compounds displayed mean GI50 values, indicating effective growth inhibition against various cancer cell lines .

Study 1: Antitumor Activity

In a study conducted by the National Cancer Institute (NCI), several derivatives of quinoline-based compounds were tested against a panel of human tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects. The average IC50 values ranged from low micromolar concentrations, demonstrating their potential as anticancer agents .

Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing derivatives based on the core structure of this compound. The synthesized analogs were evaluated for their biological activity using various assays, including MTT assays for cell viability. The findings revealed that modifications to the side chains influenced anticancer activity significantly, suggesting that further structural optimization could enhance efficacy .

Comparison with Similar Compounds

Structural Analogues of Furan-2-carboxamides

The following compounds share the furan-2-carboxamide core with varying substituents, enabling comparisons of electronic, steric, and bioactivity profiles:

Table 1: Key Furan-2-carboxamide Derivatives

Key Observations :

- Chlorophenoxy substituents (common in ) are associated with improved metabolic stability and target binding in antiparasitic and anticancer agents .

- N-methylation in the carboxamide group (target and ) reduces hydrogen-bonding capacity, which may affect solubility but improve blood-brain barrier penetration.

Quinoline and Quinazolinone Derivatives

Table 2: Quinoline/Quinazolinone-Based Compounds

Key Observations :

- Quinazolinones () exhibit broad-spectrum activity due to their planar structure, but the target’s furan-carboxamide side chain may reduce toxicity compared to quinazolinone-based drugs.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-((4-chlorophenoxy)methyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 5-((4-chlorophenoxy)methyl)furan-2-carboxylic acid with N-methyl-(2-hydroxyquinolin-4-yl)methanamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimize reaction conditions by adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Monitor progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., chlorophenoxy methyl protons at δ 4.5–5.0 ppm, quinoline hydroxy proton at δ 10–12 ppm). FT-IR confirms amide C=O stretching (~1650 cm<sup>-1</sup>) and phenolic O-H (~3200 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~479.1). For crystallinity, perform X-ray diffraction to resolve bond angles and hydrogen-bonding networks .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes relevant to its structural motifs (e.g., kinase inhibition for quinoline derivatives). Use fluorescence-based assays (e.g., spectrofluorometry for binding affinity, as in ) or microbial growth inhibition tests (e.g., MIC against S. aureus). Employ dose-response curves (1–100 µM) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Methodological Answer : Contradictions may arise from dynamic proton exchange (e.g., quinoline hydroxy group). Use variable-temperature NMR to stabilize exchangeable protons. For X-ray disagreements, refine crystallographic models with software like SHELXL, accounting for disorder or solvent effects. Cross-validate with DFT calculations to compare theoretical and experimental bond lengths .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like topoisomerase II (quinoline interaction) or GPCRs. Use MD simulations (AMBER/NAMD) to assess binding stability (≥100 ns trajectories). Validate with QSAR models trained on analogous carboxamide derivatives. Cross-reference with experimental IC50 data to refine predictions .

Q. How can researchers address low solubility in pharmacological assays?

- Methodological Answer : Improve solubility via co-solvents (e.g., DMSO/PEG 400 mixtures) or formulation as nanoparticles (e.g., PLGA encapsulation). Determine logP experimentally (shake-flask method) or computationally (ALOGPS). Modify synthesis to introduce hydrophilic groups (e.g., sulfonate) while monitoring activity retention .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature/pH control). Characterize each batch with HPLC purity (>98%) and DSC for polymorph consistency. Use statistical tools (e.g., ANOVA) to correlate impurity profiles (e.g., residual solvents) with activity outliers. Implement QC/QA workflows aligned with ICH guidelines .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results between in vitro and in vivo efficacy studies?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) or metabolic instability (e.g., liver microsome assays). Use LC-MS/MS to quantify parent compound/metabolites in serum. Adjust dosing regimens (e.g., sustained-release formulations) or explore prodrug strategies .

Q. What statistical methods are recommended for dose-response studies with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.